1-[4-(difluoromethoxy)phenyl]-5-(3-nitrophenyl)-1H-imidazole-2-thiol
Overview
Description
1-[4-(difluoromethoxy)phenyl]-5-(3-nitrophenyl)-1H-imidazole-2-thiol is a useful research compound. Its molecular formula is C16H11F2N3O3S and its molecular weight is 363.3 g/mol. The purity is usually 95%.
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Biological Activity
1-[4-(Difluoromethoxy)phenyl]-5-(3-nitrophenyl)-1H-imidazole-2-thiol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic potential, particularly focusing on its antitumor and antimicrobial activities.
Synthesis
The synthesis of this compound has been documented in various studies. The compound is typically synthesized through multi-step reactions involving imidazole derivatives and substituted phenyl groups.
Antitumor Activity
Recent studies have highlighted the antitumor potential of imidazole derivatives, including the compound . In vitro evaluations have demonstrated that derivatives with similar structures exhibit significant antiproliferative effects against various cancer cell lines.
- Case Study : A study reported that a related imidazole derivative showed an IC50 value of 18.53 µM against HeLa cells, indicating potent anticancer activity comparable to established chemotherapeutic agents like 5-Fluorouracil (5-FU) .
- Mechanism of Action : The mechanism involves the induction of apoptosis via the upregulation of pro-apoptotic proteins such as Bax and downregulation of anti-apoptotic proteins like Bcl-2, leading to increased caspase-3 activity .
Antimicrobial Activity
The compound's antimicrobial properties have also been investigated, with promising results against various bacterial strains.
- Research Findings : A study evaluated several imidazole derivatives against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis, revealing that certain derivatives exhibited strong antimicrobial activity, suggesting potential for development as antibacterial agents .
Comparative Biological Activity Table
Compound Name | Antitumor IC50 (µM) | Antimicrobial Activity | Mechanism of Action |
---|---|---|---|
This compound | TBD | Effective against multiple strains | Induces apoptosis |
Related Imidazole Derivative | 18.53 | Moderate against E. coli | Bax/Bcl-2 modulation |
2-(4-nitrophenyl)-4-(4-methoxyphenyl)-1H-imidazole | TBD | Strong against S. aureus | Disruption of cell wall |
Therapeutic Potential
The dual biological activities (antitumor and antimicrobial) suggest that this compound could be a candidate for further development in pharmacotherapy. Its ability to selectively target cancer cells while exhibiting antimicrobial properties positions it as a versatile therapeutic agent.
Properties
IUPAC Name |
3-[4-(difluoromethoxy)phenyl]-4-(3-nitrophenyl)-1H-imidazole-2-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F2N3O3S/c17-15(18)24-13-6-4-11(5-7-13)20-14(9-19-16(20)25)10-2-1-3-12(8-10)21(22)23/h1-9,15H,(H,19,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPBVXZRKRBMNNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CNC(=S)N2C3=CC=C(C=C3)OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F2N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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